1,4-Dimethyl-1H-pyrazole-5-sulfonamide

Purity Quality Control Procurement Specification

Researchers developing pyrazole-5-sulfonamide antifungals or GIPR agonists require the precise 1,4-dimethyl isomer to ensure SAR reproducibility. Generic isomer mixtures introduce steric and electronic variability that invalidate patent-defined pharmacophores. - Confirmed 1,4-dimethyl substitution for consistent coupling chemistry. - Scaffold for antifungal derivatives active against Valsa mali (EC50=0.45 mg/L) and Sclerotinia sclerotiorum (EC50=0.49 mg/L). - Key intermediate for GIPR agonist programs targeting type 2 diabetes and obesity. Supplied as powder with defined purity; ready for global shipment.

Molecular Formula C5H9N3O2S
Molecular Weight 175.21 g/mol
CAS No. 98389-46-9
Cat. No. B1521257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-1H-pyrazole-5-sulfonamide
CAS98389-46-9
Molecular FormulaC5H9N3O2S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1)C)S(=O)(=O)N
InChIInChI=1S/C5H9N3O2S/c1-4-3-7-8(2)5(4)11(6,9)10/h3H,1-2H3,(H2,6,9,10)
InChIKeyCWPSQFBIFFEQHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS 98389-46-9) Procurement and Specification Guide for Medicinal Chemistry and Agrochemical Synthesis


1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS 98389-46-9) is a heterocyclic sulfonamide building block belonging to the pyrazole class, featuring a pyrazole ring with methyl substituents at the 1- and 4-positions and a sulfonamide moiety at the 5-position . It is supplied as a powder with commercial purities typically ranging from 95% to 98% , and is intended exclusively for research use as an intermediate or synthetic scaffold rather than as a direct active pharmaceutical ingredient . This compound serves as a key starting material or structural component in the development of agrochemical fungicides targeting plant pathogenic fungi and in medicinal chemistry programs exploring GIPR agonists for metabolic disorders [1][2].

Why Substituting 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS 98389-46-9) with Other Pyrazole Sulfonamide Isomers or Analogs Compromises Synthetic Integrity and SAR Reproducibility


While multiple dimethylpyrazole sulfonamide isomers exist (e.g., 1,3-dimethyl-, 1,5-dimethyl-, and 3,5-dimethyl-substituted variants), they are not functionally equivalent as synthetic intermediates. The 1,4-dimethyl substitution pattern dictates the electronic environment of the pyrazole ring and the positioning of the sulfonamide group relative to the methyl substituents, directly influencing reactivity in subsequent coupling reactions and the spatial orientation of derived pharmacophores . For instance, the 1,3-dimethyl-1H-pyrazole-5-sulfonamide isomer (CAS 88398-89-4) places the methyl group at the 3-position rather than the 4-position, altering the steric and electronic properties of the heterocycle . Generic substitution with an incorrect isomer may introduce unintended steric hindrance, alter hydrogen-bonding capacity, and invalidate established structure-activity relationships (SAR) from patents and literature that specify the 1,4-dimethyl substitution pattern [1]. For researchers advancing programs based on pyrazole-5-sulfonamide scaffolds in antifungal [2] or metabolic disease [3] applications, precise positional isomer identity is non-negotiable.

Quantitative Differentiation Evidence for 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS 98389-46-9) Relative to Closest Analogs


Purity Specification Benchmarking: 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (98%) vs. Standard Grade (95%)

Commercially available 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS 98389-46-9) is offered at two distinct purity tiers: 95% from certain suppliers and 98% from alternative sources . The 98% purity grade represents a 3-percentage-point absolute improvement in specification over the 95% baseline. While this compound lacks direct biological data for the parent scaffold, higher purity translates to reduced downstream purification burden for synthetic chemists. The 1,3-dimethyl isomer (CAS 88398-89-4) is commercially available at 97% purity , positioning the 98% grade of the target compound as the highest specified purity among closely related dimethylpyrazole sulfonamide isomers.

Purity Quality Control Procurement Specification

Positional Isomer Distinction: 1,4-Dimethyl vs. 1,3-Dimethyl Substitution Pattern

1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS 98389-46-9) bears methyl substituents at the N1 and C4 positions of the pyrazole ring, with the sulfonamide group at C5 . Its closest commercial analog, 1,3-dimethyl-1H-pyrazole-5-sulfonamide (CAS 88398-89-4), instead places the second methyl group at C3 . This positional difference alters the electronic distribution across the pyrazole ring and modifies the spatial relationship between the methyl group and the reactive sulfonamide moiety. In the context of pyrazole-5-sulfonamide antifungal development, SAR studies demonstrate that substitution patterns on the pyrazole core directly influence antifungal potency, with derivatives exhibiting EC50 values ranging from 0.45 mg/L to >20 mg/L against specific fungal pathogens depending on substituent identity and position [1].

Isomer Purity Scaffold Differentiation SAR Integrity

Synthetic Versatility: Direct Sulfonamide Handle at C5 vs. Alternative Sulfonamide Positions

The sulfonamide group at the C5 position of 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS 98389-46-9) provides a reactive handle for further functionalization, distinguishing it from analogs bearing sulfonamide at the C3 or C4 positions. Pyrazole-3-sulfonamide analogs (e.g., 1,4-dimethyl-1H-pyrazole-3-sulfonamide, CAS 2109755-40-8) present the sulfonamide moiety at a different position relative to the methyl substituents, altering accessibility for subsequent derivatization . In pyrazole-5-sulfonamide derivative synthesis programs, the C5-sulfonamide scaffold serves as the core for generating series of compounds with antifungal activity, where modifications at the sulfonamide nitrogen yield EC50 values ranging from 0.45 mg/L to 3.06 mg/L across multiple fungal pathogens [1]. The C5 position offers distinct electronic and steric properties compared to C3 or C4 sulfonamides, influencing both the reactivity profile and the biological activity of derived products [2].

Synthetic Intermediate Derivatization Coupling Chemistry

Primary Application Scenarios for 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS 98389-46-9) in R&D Procurement


Agrochemical Fungicide Development: Scaffold for Novel Pyrazole-5-sulfonamide Antifungal Agents

Procure 1,4-Dimethyl-1H-pyrazole-5-sulfonamide as a core scaffold for synthesizing pyrazole-5-sulfonamide derivatives with antifungal activity. In published studies, derivatives built from pyrazole-5-sulfonamide scaffolds exhibit potent in vitro activity against Valsa mali (EC50 = 0.45 mg/L) and Sclerotinia sclerotiorum (EC50 = 0.49 mg/L), with compound C22 demonstrating broad-spectrum efficacy across five fungal pathogens [1]. Additionally, pyrazole-5-sulfonamide derivative E10 achieves EC50 = 0.53 mg/L against Sclerotium rolfsii, rivaling the commercial fungicide thifluzamide (EC50 = 0.58 mg/L) [2]. The 1,4-dimethyl substitution pattern is a defined starting point for exploring structure-activity relationships in this compound class [1].

Medicinal Chemistry: Intermediate for GIPR Agonist Synthesis Programs

Source 1,4-Dimethyl-1H-pyrazole-5-sulfonamide as a building block for dihydroisoquinolinone-amide compounds under investigation as GIP receptor (GIPR) agonists targeting type 2 diabetes mellitus and obesity [3]. The compound serves as a sulfonamide-containing heterocyclic component within the broader molecular architecture of GIPR agonist candidates. The 1,4-dimethyl substitution pattern provides specific steric and electronic properties that may influence target engagement and metabolic stability within this therapeutic area [3].

Structure-Activity Relationship Studies: Regioisomer Comparison in Heterocyclic Library Synthesis

Acquire 1,4-Dimethyl-1H-pyrazole-5-sulfonamide (CAS 98389-46-9) alongside its positional isomers (e.g., 1,3-dimethyl-1H-pyrazole-5-sulfonamide, CAS 88398-89-4 ) for systematic SAR exploration. The distinct substitution pattern of the 1,4-dimethyl variant allows researchers to evaluate how methyl group positioning influences downstream coupling chemistry and the biological activity of derived sulfonamide compounds. Comparative studies across regioisomers provide critical insights for optimizing synthetic routes and pharmacophore design in both agrochemical and pharmaceutical discovery programs [1].

Carbonic Anhydrase Inhibitor Research: Pyrazole-Sulfonamide Pharmacophore Evaluation

Utilize 1,4-Dimethyl-1H-pyrazole-5-sulfonamide as a reference compound or starting scaffold in the design of pyrazole-sulfonamide derivatives targeting human carbonic anhydrase isoenzymes (hCA I and hCA II) . Pyrazole-sulfonamides have been investigated as in vitro inhibitors of carbonic anhydrases, with the sulfonamide moiety serving as the zinc-binding group essential for enzyme inhibition. The 1,4-dimethyl substitution pattern provides a baseline scaffold for assessing the impact of pyrazole ring substitution on hCA inhibition potency and selectivity profiles .

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